N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide
Description
N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide is a chemical compound known for its significant biological activity. It is a potent and selective ligand for dopamine D4 receptors, making it a valuable compound in neuropharmacological research . This compound’s unique structure allows it to interact specifically with certain molecular targets, providing insights into its potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-25-15-4-2-3-13(11-15)18(24)20-10-9-16-21-17(23-22-16)12-5-7-14(19)8-6-12/h2-8,11H,9-10H2,1H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQFRBKAPZHBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=NC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-chlorobenzoic acid, which undergoes esterification with methanol. This is followed by hydrazination, salt formation, and cyclization to yield the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Further reactions, including nucleophilic substitution and amide bond formation, lead to the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a model compound for studying structure-activity relationships and receptor-ligand interactions.
Industry: While industrial applications are less documented, its role in research can indirectly influence pharmaceutical development and chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide involves its interaction with dopamine D4 receptors. The compound binds selectively to these receptors, modulating their activity and influencing downstream signaling pathways . This interaction can affect various physiological processes, including mood regulation, cognition, and motor control.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Another selective dopamine D4 receptor ligand with a similar structure.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group and has notable biological activity.
Uniqueness
N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide is unique due to its specific triazole ring structure, which confers high selectivity and potency for dopamine D4 receptors . This distinguishes it from other compounds with similar functional groups but different core structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
